molecular formula C16H16N4OS2 B5609198 N-[2-(benzylamino)-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl]acetamide

N-[2-(benzylamino)-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl]acetamide

Cat. No. B5609198
M. Wt: 344.5 g/mol
InChI Key: WJVOXGWHDVGEPS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, like the derivatives of N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide, involves specific reactions that lead to the formation of these complex molecules. These processes typically include reactions with 4,5-dimethyl-1-(phenylamino)-1H-imidazole-2(3H)-thione derivatives and various chloroacetamide compounds (Duran & Canbaz, 2013).

Molecular Structure Analysis

The molecular structure of such compounds is usually confirmed through various spectroscopic techniques like 1H NMR, FTIR (Fourier Transform Infrared), MS (Mass Spectroscopy), and elemental analysis. The structure often includes multiple rings, such as thiazole and imidazole, which contribute to the compound's distinct chemical characteristics (Duran & Demirayak, 2012).

Chemical Reactions and Properties

These compounds can participate in various chemical reactions due to their active sites, such as the nitrogen atoms in the thiazole and imidazole rings. The reactivity can be influenced by the nature of the substituents and the overall molecular structure. For example, the first protonation occurs on the nitrogen at the imidazole ring, while the second protonation occurs on the nitrogen at the benzothiazole ring, indicating specific sites of reactivity (Duran & Canbaz, 2013).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, can be deduced from their molecular structure. The presence of multiple rings and heteroatoms can influence these properties significantly, making them suitable for specific applications.

Chemical Properties Analysis

The chemical properties, including acidity constants (pKa values), are essential for understanding the behavior of these compounds in different environments. The pKa values give insight into the compound's acidity or basicity, which is crucial for its reactivity and interaction with other molecules. The first and second pKa values of similar compounds have been found to vary, reflecting the influence of molecular structure on their chemical properties (Duran & Canbaz, 2013).

properties

IUPAC Name

N-[5-[2-(benzylamino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4OS2/c1-10-14(23-16(18-10)19-11(2)21)13-9-22-15(20-13)17-8-12-6-4-3-5-7-12/h3-7,9H,8H2,1-2H3,(H,17,20)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJVOXGWHDVGEPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C)C2=CSC(=N2)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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